molecular formula C19H21N5O5 B2807112 Ethyl 2-[4-(1,3-dimethyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-8-y l)phenoxy]acetate CAS No. 1021065-53-1

Ethyl 2-[4-(1,3-dimethyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-8-y l)phenoxy]acetate

Cat. No.: B2807112
CAS No.: 1021065-53-1
M. Wt: 399.407
InChI Key: WPFHYCBHTALVFU-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(1,3-dimethyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-8-yl)phenoxy]acetate is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an imidazolidine ring fused with a purine base, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[4-(1,3-dimethyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-8-yl)phenoxy]acetate typically involves multiple steps. The process begins with the preparation of the imidazolidine ring, followed by the introduction of the purine base. The final step involves the esterification of the compound to form the ethyl ester. Common reagents used in these reactions include ethyl chloroacetate, phenol derivatives, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-(1,3-dimethyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-8-yl)phenoxy]acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction involves the replacement of one functional group with another, which can significantly change the compound’s reactivity and application.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Ethyl 2-[4-(1,3-dimethyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-8-yl)phenoxy]acetate has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.

    Medicine: Researchers are exploring its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Industry: The compound’s properties make it suitable for use in various industrial applications, including the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-[4-(1,3-dimethyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-8-yl)phenoxy]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-[4-(1,3-dimethyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-8-yl)phenoxy]propanoate: A similar compound with a slightly different ester group.

    Methyl 2-[4-(1,3-dimethyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-8-yl)phenoxy]acetate: A methyl ester variant with different physical and chemical properties.

Uniqueness

Ethyl 2-[4-(1,3-dimethyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-8-yl)phenoxy]acetate stands out due to its specific structural features, which confer unique reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

ethyl 2-[4-(2,4-dimethyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl)phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O5/c1-4-28-14(25)11-29-13-7-5-12(6-8-13)23-9-10-24-15-16(20-18(23)24)21(2)19(27)22(3)17(15)26/h5-8H,4,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPFHYCBHTALVFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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